molecular formula C6H4N2O2 B3154441 Pyrazine-2,5-dicarbaldehyde CAS No. 77666-94-5

Pyrazine-2,5-dicarbaldehyde

Cat. No.: B3154441
CAS No.: 77666-94-5
M. Wt: 136.11 g/mol
InChI Key: HTGODBGFEKUXOL-UHFFFAOYSA-N
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Description

Pyrazine-2,5-dicarbaldehyde: is a heterocyclic organic compound with the molecular formula C6H4N2O2 It is characterized by a pyrazine ring substituted with two formyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrazine-2,5-dicarbaldehyde can undergo oxidation reactions to form pyrazine-2,5-dicarboxylic acid.

    Reduction: It can be reduced to form pyrazine-2,5-dimethanol.

    Substitution: The formyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: Pyrazine-2,5-dimethanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of pyrazine-2,5-dicarbaldehyde is not well-documented. its reactivity is primarily due to the presence of the formyl groups, which can participate in various chemical reactions such as nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

    Pyrazine-2,6-dicarbaldehyde: Similar structure but with formyl groups at the 2 and 6 positions.

    Dimethyl Pyrazine-2,5-dicarboxylate: A precursor in the synthesis of pyrazine-2,5-dicarbaldehyde.

    2,5-Bis(chloromethyl)pyrazine: Another precursor used in the synthesis.

Properties

IUPAC Name

pyrazine-2,5-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-3-5-1-7-6(4-10)2-8-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGODBGFEKUXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of pyrazine-2,5-dicarboxaldehyde in water is prepared by ozonolysis of 2,5-distyrylpyrazine in methanol. The ozonide is decomposed with aqueous bisulfite and the reaction mixture evaporated under vacuum at 30°. The residual aqueous solution of the dialdehyde is purified by extraction with ether--first while acidic, then while basic. From 2 g. of starting material there is obtained 15 ml of asolution of the dialdehyde (theory 0.96 g.). The pH isadjusted to pH 10-11 and 5 ml. of 2% aqueous potassium cyanide is added with cooling and stirring to dissipate the heat of reaction. There is an instantaneous formation of a red-brown precipitate turning black. Up to this point all operations have been conducted under an inert atmosphere and below 30°. The reaction mixture is heated 5 minutes on a steam bath. The pH is adjusted to 6.5. The product is collected as a red-brown solid and is dried in vacuum at 55° to give 0.3 g. of a black solid, soluble in alkali to give a deep maroon solution and soluble in acid. Anal. Calcd. for the nonamer (Formula I, n=7, X and Y=COOK) as its dodecahydrate: C54H33N18O20K3.12H2O: C, 40.80; H, 3.27; N, 15.87. Found: C, 41.16; H, 3.26; N, 15.78. Acid-base titration establishes the isoelectric point at pH 6.5. In acid, K of the formula is replaced by H.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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